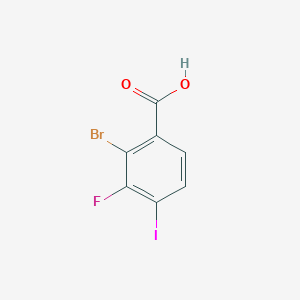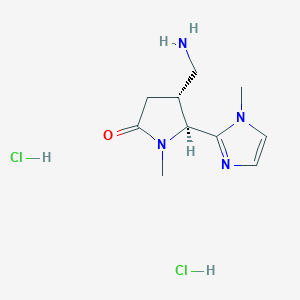
4-(Dimethylamino)benzaldehyde-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)benzaldehyde-d11 is a deuterated form of 4-(Dimethylamino)benzaldehyde, which is an organic compound containing both amine and aldehyde functional groups. The deuterium labeling (d11) is used to trace the compound in various chemical reactions and studies. This compound is known for its use in Ehrlich’s reagent and Kovac’s reagent, which are employed to test for indoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde-d11 typically involves the deuteration of 4-(Dimethylamino)benzaldehyde. This can be achieved through various methods, including the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the final product are critical factors in industrial production, and various purification techniques such as distillation and crystallization are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde-d11 undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: 4-(Dimethylamino)benzoic acid.
Reduction: 4-(Dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)benzaldehyde-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of Schiff bases and other derivatives.
Biology: Employed in the detection of indoles in biological samples.
Medicine: Utilized in the development of diagnostic reagents and therapeutic agents.
Industry: Applied in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde-d11 involves its interaction with various molecular targets. In the case of Ehrlich’s reagent, the compound acts as a strong electrophile, reacting with the electron-rich 2-position of indole rings to form a colored adduct. This reaction is used to detect the presence of indole alkaloids in samples.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: The non-deuterated form of the compound.
4-(Dimethylamino)cinnamaldehyde: A similar compound with a cinnamaldehyde group.
4-(Dimethylamino)benzoic acid: The oxidized form of the compound.
Uniqueness
The deuterated form, 4-(Dimethylamino)benzaldehyde-d11, is unique due to its use in tracing and studying chemical reactions. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
160.26 g/mol |
IUPAC Name |
[4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriophenyl]-deuteriomethanone |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D |
InChI Key |
BGNGWHSBYQYVRX-JFZRXOORSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


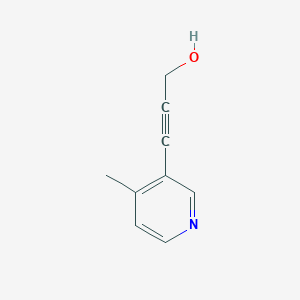
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)

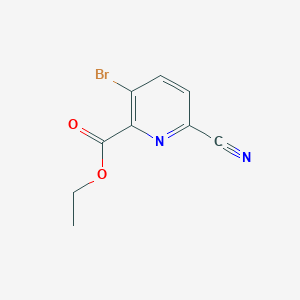
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
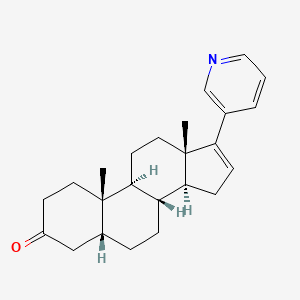
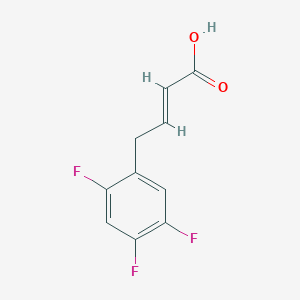

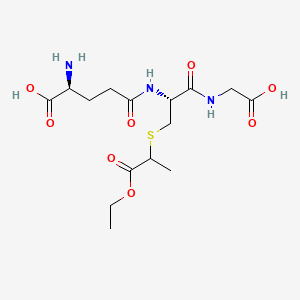
![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)
